![molecular formula C22H22BrF2NO4 B517562 4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN193836 is a synthetic organic compound known for its role as a retinoic acid receptor alpha subtype specific agonist . It is primarily used in scientific research to study the effects of retinoic acid receptors, which are crucial in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired structure. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of AGN193836 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
AGN193836 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the bromine atom yields a hydrogen-substituted product.
Scientific Research Applications
AGN193836 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of retinoic acid receptor agonists.
Biology: The compound is used to investigate the role of retinoic acid receptors in cellular processes such as differentiation and apoptosis.
Mechanism of Action
AGN193836 exerts its effects by binding to retinoic acid receptor alpha, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This process influences various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
AM580: Another retinoic acid receptor alpha agonist with a similar structure but different functional groups.
AM80: A selective retinoic acid receptor alpha agonist with distinct pharmacological properties.
BMS-194753: A compound with similar activity but a different chemical structure.
Uniqueness
AGN193836 is unique due to its specific binding affinity and selectivity for retinoic acid receptor alpha. This selectivity makes it a valuable tool in research for understanding the specific roles of this receptor subtype in various biological processes .
Properties
Molecular Formula |
C22H22BrF2NO4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-[(4-bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C22H22BrF2NO4/c1-21(2)5-6-22(3,4)16-11(21)9-14(18(27)17(16)23)26-19(28)10-7-12(24)15(20(29)30)13(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30) |
InChI Key |
FADQHUSDAKOWFT-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=C(F)C=C(C(NC2=C(O)C(Br)=C3C(C)(C)CCC(C)(C)C3=C2)=O)C=C1F |
Canonical SMILES |
CC1(CCC(C2=C(C(=C(C=C21)NC(=O)C3=CC(=C(C(=C3)F)C(=O)O)F)O)Br)(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN193836; AGN 193836; AGN-193836 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


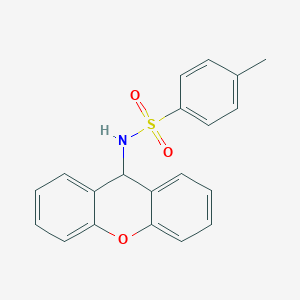
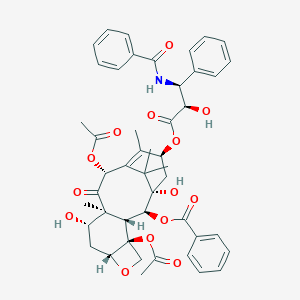

![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)
![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
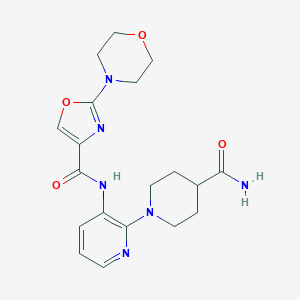
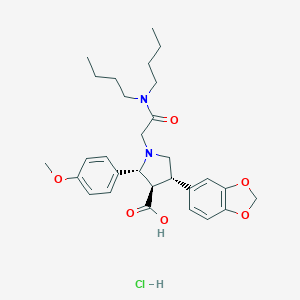
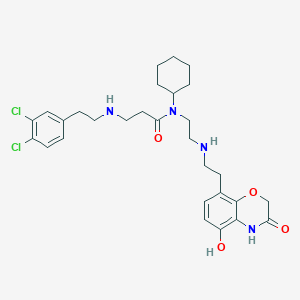
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
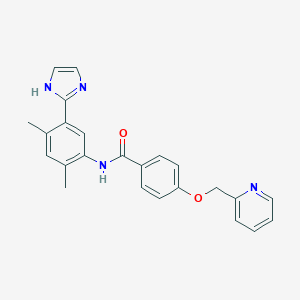
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

